molecular formula C19H27ClN2O2 B6808320 N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide

N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide

Cat. No.: B6808320
M. Wt: 350.9 g/mol
InChI Key: MAGBQJIHHRHYDQ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorophenyl group, a cyclopentyl ring, and a piperidine moiety, making it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c1-13-8-14(12-23)11-22(10-13)19(24)21-18-7-4-16(9-18)15-2-5-17(20)6-3-15/h2-3,5-6,13-14,16,18,23H,4,7-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGBQJIHHRHYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2CCC(C2)C3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Chlorophenyl Cyclopentyl Intermediate

      Starting Materials: 4-chlorobenzyl chloride and cyclopentylmagnesium bromide.

      Reaction: Grignard reaction to form 4-chlorophenylcyclopentane.

      Conditions: Anhydrous ether, low temperature (0-5°C).

  • Hydroxymethylation

      Starting Materials: 4-chlorophenylcyclopentane and formaldehyde.

      Reaction: Hydroxymethylation using formaldehyde and a base (e.g., sodium hydroxide).

      Conditions: Aqueous solution, room temperature.

  • Formation of the Piperidine Carboxamide

      Starting Materials: 3-(hydroxymethyl)-4-chlorophenylcyclopentane and 5-methylpiperidine-1-carboxylic acid.

      Reaction: Amide coupling using a coupling reagent (e.g., EDCI or DCC).

      Conditions: Organic solvent (e.g., dichloromethane), room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperature.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride.

      Conditions: Anhydrous conditions, low temperature.

      Products: Reduced derivatives, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Organic solvents, room temperature or slightly elevated temperatures.

      Products: Substituted derivatives, such as halogenated or alkylated compounds.

Scientific Research Applications

  • Medicinal Chemistry

      Drug Development: Potential use as a lead compound for developing new pharmaceuticals targeting neurological disorders.

      Receptor Studies: Investigating interactions with specific receptors in the brain.

  • Materials Science

      Polymer Synthesis: As a monomer or additive in the synthesis of specialized polymers with unique properties.

      Surface Coatings: Potential use in developing advanced coatings with specific chemical resistance.

  • Biological Research

      Enzyme Inhibition: Studying its role as an inhibitor of specific enzymes.

      Cell Signaling: Exploring its effects on cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it could act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)piperidine-1-carboxamide

    • Lacks the methyl group on the piperidine ring.
    • May exhibit different pharmacokinetic properties.
  • N-[3-(4-fluorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide

    • Fluorine substitution instead of chlorine.
    • Potentially different binding affinity and selectivity.
  • N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-ethylpiperidine-1-carboxamide

    • Ethyl group instead of methyl on the piperidine ring.
    • May affect the compound’s lipophilicity and metabolic stability.

Uniqueness

N-[3-(4-chlorophenyl)cyclopentyl]-3-(hydroxymethyl)-5-methylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile synthetic modifications and diverse applications in research and industry.

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